3-((Difluoromethyl)sulfonyl)propan-1-amine
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Overview
Description
3-((Difluoromethyl)sulfonyl)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Difluoromethyl)sulfonyl)propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-((Difluoromethyl)sulfonyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
3-((Difluoromethyl)sulfonyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Difluoromethyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-((Difluoromethyl)sulfanyl)propan-1-amine: This compound has a similar structure but with a sulfanyl group instead of a sulfonyl group.
3-((Trifluoromethyl)sulfonyl)propan-1-amine: This compound contains a trifluoromethyl group, which can alter its chemical properties and reactivity.
Uniqueness
3-((Difluoromethyl)sulfonyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the difluoromethyl group provides a distinct set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C4H9F2NO2S |
---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)propan-1-amine |
InChI |
InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2 |
InChI Key |
FZRAZPDBGURATC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CS(=O)(=O)C(F)F |
Origin of Product |
United States |
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